Octylmagnesium chloride chemical properties and structure
Octylmagnesium chloride chemical properties and structure
An In-depth Technical Guide to Octylmagnesium Chloride: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a thorough understanding of organometallic reagents is paramount. Octylmagnesium chloride, a prominent Grignard reagent, serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with detailed experimental protocols and visual representations of key reaction pathways.
Chemical Properties and Structure
Octylmagnesium chloride is an organomagnesium compound with the chemical formula C8H17MgCl.[1][2][3] It is most commonly available as a solution in tetrahydrofuran (B95107) (THF), appearing as a grey-green to brown liquid.[1][4] The structure features an octyl group covalently bonded to a magnesium atom, which is also ionically bonded to a chlorine atom.[1] The carbon-magnesium bond is highly polarized, imparting significant nucleophilic character to the octyl group's alpha-carbon.[1]
While "octylmagnesium chloride" can refer to various isomers, the most common is 1-octylmagnesium chloride (n-octylmagnesium chloride).[4][5][6] Another isomer is 2-octylmagnesium chloride.[7][8] In solution, particularly in ethers like THF, the magnesium center is typically coordinated by solvent molecules.[9]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C8H17MgCl | [1][2][3] |
| Molecular Weight | 172.98 g/mol | [1][2] |
| CAS Number | 38841-98-4 | [1] |
| Density | ~0.929 g/mL at 25 °C (for a 2.0 M solution in THF) | [10] |
| Appearance | Grey-green to brown solution | [1] |
| Common Solvent | Tetrahydrofuran (THF) | [1] |
| Flash Point | -17.0 °C (closed cup) | [5] |
Experimental Protocols
Synthesis of Octylmagnesium Chloride
The standard laboratory synthesis of octylmagnesium chloride follows the general procedure for preparing Grignard reagents.[1][5][11]
Objective: To prepare a solution of octylmagnesium chloride in an anhydrous ether solvent.
Materials:
-
Magnesium turnings
-
Octyl chloride
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (as an initiator, if necessary)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere. The entire apparatus must be flame-dried or oven-dried before use to ensure all moisture is removed.
-
Magnesium Preparation: Magnesium turnings are placed in the flask. The apparatus is then flushed with an inert gas like nitrogen or argon.
-
Initiation: A small amount of anhydrous THF is added to cover the magnesium. A single crystal of iodine can be added to activate the magnesium surface, which is often indicated by the disappearance of the iodine color.
-
Addition of Alkyl Halide: A solution of octyl chloride in anhydrous THF is placed in the dropping funnel. A small amount of this solution is added to the magnesium suspension. The reaction is initiated when a color change (often becoming cloudy or grey) and a slight exotherm are observed.
-
Reaction: The remainder of the octyl chloride solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is typically stirred vigorously throughout the addition.
-
Completion: After the addition is complete, the mixture may be heated to reflux for a period to ensure the reaction goes to completion. The resulting grey-green to brown solution is the Grignard reagent.
Handling and Safety Precautions
Octylmagnesium chloride is a pyrophoric and water-reactive substance.[1][5] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.[12][13]
-
Water Reactivity: It reacts violently with water and other protic sources (e.g., alcohols) to produce flammable octane (B31449) gas.[1] All glassware and solvents must be scrupulously dried before use.
-
Fire Hazard: The reagent and its solvent (THF) are highly flammable.[5][12] Keep away from ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[14][15]
-
Storage: Store in a tightly sealed container under an inert atmosphere, away from heat and moisture.[13][15]
Analysis of Grignard Reagent Concentration
The concentration of the prepared octylmagnesium chloride solution can be determined by methods such as potentiometric titration with a standard solution of an alcohol, like 2-butanol, in THF.[16] In-line FTIR spectroscopy can also be employed to monitor the titration and characterize the reaction species.[16]
Chemical Reactivity and Applications
As a Grignard reagent, octylmagnesium chloride is a potent nucleophile and a strong base.[17][18] Its reactivity is central to its utility in organic synthesis.
Nucleophilic Addition to Carbonyls
A primary application of octylmagnesium chloride is its reaction with electrophilic carbonyl carbons in aldehydes and ketones.[18][19][20] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields an alcohol.[17][20]
-
Reaction with formaldehyde (B43269) produces a primary alcohol.
-
Reaction with other aldehydes yields secondary alcohols.[11]
-
Reaction with ketones results in the formation of tertiary alcohols.[11]
Reaction with Other Electrophiles
Octylmagnesium chloride also reacts with a variety of other electrophiles:
-
Esters: Two equivalents of the Grignard reagent react with an ester to form a tertiary alcohol.[19]
-
Epoxides: Nucleophilic attack on the less substituted carbon of an epoxide ring, followed by protonation, yields an alcohol.[19]
-
Nitriles: Reaction with a nitrile, followed by hydrolysis, produces a ketone.[11]
Basicity
Due to the high pKa of the corresponding alkane (octane), octylmagnesium chloride is a strong base and will deprotonate any molecule with an acidic proton, including water, alcohols, and terminal alkynes.[1] This reaction quenches the Grignard reagent, forming octane.
Other Applications
Octylmagnesium chloride solution has been used as a reactant for the functionalization of titanium dioxide (TiO2).[5][10] This surface modification of TiO2 is valuable in applications such as membranes, solar cells, and catalysts.[5][10]
Visualizations
Synthesis Workflow
References
- 1. Buy 1-Octyl magnesium chloride either [smolecule.com]
- 2. 1-Octyl magnesium chloride either | C8H17ClMg | CID 6093711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. novaphene.com [novaphene.com]
- 5. Octylmagnesium chloride 2.0M tetrahydrofuran 38841-98-4 [sigmaaldrich.com]
- 6. オクチルマグネシウムクロリド 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Octyl magnesium chloride | C8H17ClMg | CID 12561253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]
- 9. Octyl magnesium chloride tetrahydrofuran | C12H25ClMgO | CID 88995594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Octylmagnesium chloride solution 2.0 M in THF (38841-98-4) - Octylmagnesium chloride solution 2.0 M in THF Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 11. leah4sci.com [leah4sci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
- 18. mt.com [mt.com]
- 19. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 20. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
